6-Bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound features a unique fused ring system comprising a pyrazole and a pyridine ring, with a bromine atom located at the 6th position and a carboxylic acid group at the 4th position. The structural characteristics of this compound contribute to its potential applications in various chemical and biological fields, particularly in medicinal chemistry and drug development.
The synthesis of 6-Bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Purification techniques like recrystallization and chromatography are commonly employed to isolate the final product in high purity.
The molecular structure of 6-Bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can be represented as follows:
This indicates the presence of a bromine atom at position 6 and a carboxylic acid group at position 4 on the pyrazolo[3,4-b]pyridine scaffold. The compound exhibits two tautomeric forms due to the nature of the nitrogen atoms in the pyrazole ring .
Key data points for this compound include:
6-Bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid participates in various chemical reactions typical for heterocyclic compounds. These include:
The reactivity of this compound can be influenced by substituents on the rings and external conditions such as solvent polarity and temperature. Additionally, its ability to form complexes with metal ions or other reagents can be explored for synthetic applications in coordination chemistry .
The mechanism of action for 6-Bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific biological targets. Research indicates that compounds within this class may interact with enzymes or receptors involved in metabolic pathways.
Key physical properties include:
Chemical properties include:
Relevant data such as boiling point or melting point may not be extensively documented but can be determined experimentally through standard methods .
6-Bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has potential applications in several scientific fields:
The versatility of this compound makes it a valuable candidate for further research into its biological activities and synthetic applications across multiple disciplines .
The pyrazolo[3,4-b]pyridine nucleus is a privileged scaffold in medicinal chemistry, with >300,000 derivatives documented and 14 candidates in clinical development [5]. Its significance stems from:
Table 1: Structural Properties of 6-Bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₇H₄BrN₃O₂ | High-resolution MS [1] |
Molecular Weight | 242.03 g/mol | - |
SMILES | O=C(O)C1=CC(Br)=NC2=NN=CC=12 | Canonical representation [8] |
Calculated Density | 1.894 ± 0.06 g/cm³ | ACD/Labs Software [4] |
Aqueous Solubility (25°C) | 2.4 g/L | Predicted [4] |
Notably, FDA-approved drugs like Vericiguat (cardiotonic) and Riociguat (pulmonary hypertension) derive efficacy from this core [2]. The scaffold's bioactivity profile spans anticancer, antiviral, and CNS applications, attributed to its ability to disrupt protein-protein interactions in signaling pathways [5] [9].
Bromine incorporation at C6 modifies electronic, steric, and metabolic properties:
Table 2: Impact of Bromine Position on Bioactivity in Pyrazolopyridines
Bromine Position | Kinase Inhibition (IC₅₀) | Cytotoxicity (IC₅₀) |
---|---|---|
C5 (e.g., Meridianin C) | CDK1: 3.0 μM; GSK-3β: 2.0 μM | LMM3: 9.3 μM [10] |
C6 (e.g., Meridianin B/D) | CDK1: 1.5 μM (B); PKG: 0.8 μM (D) | LMM3: 11.4 μM (B); 33.9 μM (D) [10] |
C7 (e.g., Meridianin E) | CDK1: 0.18 μM; PKA: 0.09 μM | LMM3: 11.1 μM [10] |
C6 in 1H-Pyrazolo[3,4-b]pyridine | Enhances selectivity for FGFR1-3 | Improves tumor cell uptake |
Positional specificity is critical: C6-bromination in pyrazolo[3,4-b]pyridines minimizes steric clashes in hydrophobic pockets of fibroblast growth factor receptors (FGFRs), making it ideal for anticancer design [4] [6].
The C4-carboxylic acid group confers multifunctional advantages:
Table 3: Structure-Activity Relationships of C4 Substituents
C4 Functional Group | Advantages | Limitations |
---|---|---|
Carboxylic acid | Salt formation; H-bonding; Low toxicity | Limited membrane permeability |
Methyl ester | Improved logP; Cell penetration | Requires metabolic activation |
Amide | Target specificity; Stability | Reduced acidity for metal binding |
Aldehyde | Electrophilic reactivity | Metabolic instability |
Synthetic routes exploit this group: Hydrazine-mediated cyclizations of 2-chloro-3-cyanopyridines yield C4-carboxylates directly [2], while Vilsmeier-Haack reactions functionalize preformed cores [2] [7]. In 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid (a positional isomer), the carboxylate enables covalent inhibitor design via anhydride formation [7].
Key Compound Identifiers
Table 4: Chemical Database Information
Identifier | Value | Source |
---|---|---|
CAS Registry Number | 934560-92-6 (unsubstituted analog) [4] | ChemBlink |
PubChem CID | 82622088 | PubChem [1] |
Molecular Weight | 242.03 g/mol (for C₇H₄BrN₃O₂) | PubChem Lite [8] |
SMILES | C1=C(C2=C(NN=C2)N=C1Br)C(=O)O | PubChem Lite [8] |
InChIKey | CAJCITHGSUERSS-UHFFFAOYSA-N | PubChem Lite [8] |
Hazard Statements | H302/H312/H315/H319/H335 | ChemBlink [4] |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2